3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS No.: 15908-68-6
Cat. No.: VC3215971
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol
* For research use only. Not for human or veterinary use.
![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 15908-68-6](/images/structure/VC3215971.png)
Specification
CAS No. | 15908-68-6 |
---|---|
Molecular Formula | C5H5N5O |
Molecular Weight | 151.13 g/mol |
IUPAC Name | 3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11) |
Standard InChI Key | WTJBXZLPNBPBIB-UHFFFAOYSA-N |
SMILES | C1=NC2=NNC(=C2C(=O)N1)N |
Canonical SMILES | C1=NC2=NNC(=C2C(=O)N1)N |
Introduction
Structural and Chemical Characteristics
3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol features a fused heterocyclic system consisting of pyrazole and pyrimidine rings with specific functional groups. The structural configuration of this compound includes an amino group at position 3 and a hydroxyl group at position 4 of the pyrazolo[3,4-d]pyrimidine core structure.
Molecular Identity
The compound can be identified by the following chemical parameters:
Parameter | Value |
---|---|
Molecular Formula | C₅H₅N₅O |
Molecular Weight | 151.13 g/mol |
SMILES Notation | C1=NC2=NNC(=C2C(=O)N1)N |
InChI | InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11) |
InChIKey | WTJBXZLPNBPBIB-UHFFFAOYSA-N |
CAS Registry Number | 15908-68-6 |
The compound is also known by alternative nomenclature including 3-amino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and 3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one .
Structural Features
The structure of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol consists of:
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A fused ring system with a pyrazole ring and a pyrimidine ring
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An amino (-NH₂) group at position 3
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A hydroxyl/keto group at position 4
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A nitrogen at position 1 of the pyrazole ring that can exist in protonated form (1H)
This compound exhibits tautomerism between the 4-ol and 4-one forms, which is common in pyrimidine-based compounds with hydroxyl substituents .
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 152.05669 | 126.2 |
[M+Na]⁺ | 174.03863 | 138.4 |
[M+NH₄]⁺ | 169.08323 | 132.4 |
[M+K]⁺ | 190.01257 | 136.1 |
[M-H]⁻ | 150.04213 | 125.0 |
[M+Na-2H]⁻ | 172.02408 | 131.5 |
[M]⁺ | 151.04886 | 127.1 |
[M]⁻ | 151.04996 | 127.1 |
These predicted collision cross-section values are useful for analytical identification and characterization of the compound using mass spectrometry techniques .
Synthesis Methods
While the search results don't provide specific synthesis routes for 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol, they offer insights into general synthetic approaches for related pyrazolo[3,4-d]pyrimidine derivatives.
General Approaches to Pyrazolo[3,4-d]pyrimidines
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves cyclocondensation reactions of functionalized pyrimidines or pyrazoles with various electrophiles and nucleophiles. Common reagents used in these syntheses include:
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Isocyanates
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Methylhydrazine in combination with aldehydes
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Thiophosgene in combination with amines
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Allylamine, ammonium, and ethylenediamine
Research Directions and Future Opportunities
Analytical Approaches
Current analytical techniques that can be employed for characterizing 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:
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NMR spectroscopy for structural elucidation
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X-ray diffraction for crystal structure determination
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Mass spectrometry for molecular weight confirmation and fragmentation analysis
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Hirshfeld surface analysis for studying intermolecular interactions
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Computational methods such as DFT calculations using B3LYP hybrid functional combined with appropriate basis sets for modeling geometrical parameters
Comparative Analysis with Related Compounds
While focusing specifically on 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol, it is instructive to briefly compare it with structurally related compounds to understand potential structural-activity relationships.
Structural Analogs
Some structurally related compounds include:
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1H-Pyrazolo[3,4-d]pyrimidin-4-amine (C₅H₅N₅) - Lacks the oxygen at position 4 but has an amino group at position 4 instead of position 3
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6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₁₁H₉N₅) - Has an additional phenyl group at position 6 and an amino group at position 4
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Other pyrazolo[3,4-d]pyrimidines with various substitution patterns that affect their physicochemical properties and biological activities
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